8-Methylthieno[2,3-b]quinoline-2-carboxylic acid 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 333312-05-3
VCID: VC1988298
InChI: InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16)
SMILES: CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28 g/mol

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid

CAS No.: 333312-05-3

Cat. No.: VC1988298

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28 g/mol

* For research use only. Not for human or veterinary use.

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid - 333312-05-3

Specification

CAS No. 333312-05-3
Molecular Formula C13H9NO2S
Molecular Weight 243.28 g/mol
IUPAC Name 8-methylthieno[2,3-b]quinoline-2-carboxylic acid
Standard InChI InChI=1S/C13H9NO2S/c1-7-3-2-4-8-5-9-6-10(13(15)16)17-12(9)14-11(7)8/h2-6H,1H3,(H,15,16)
Standard InChI Key GAKUIFOTAALGHN-UHFFFAOYSA-N
SMILES CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O
Canonical SMILES CC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O

Introduction

Physical and Chemical Properties

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid is characterized by its unique structure that combines a thiophene ring fused with a quinoline ring system. The compound features a methyl group at position 8 and a carboxylic acid moiety at position 2, contributing to its distinct chemical behavior and potential for biological interactions.

Table 1: Physical and Chemical Properties of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid

PropertyValue
CAS Number333312-05-3
Molecular FormulaC₁₃H₉NO₂S
Molecular Weight243.28 g/mol
SMILES NotationCC1=C2C(=CC=C1)C=C3C=C(SC3=N2)C(=O)O
InChI KeyGAKUIFOTAALGHN-UHFFFAOYSA-N
Physical StateSolid
Purity (Commercial)98.00%
Storage ConditionsSealed in dry, 2-8°C

The structure of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid features a planar, aromatic system that allows for various intermolecular interactions, including hydrogen bonding through the carboxylic acid group. This structural characteristic is crucial for its potential binding to biological targets and its reactivity in chemical transformations .

Biological Activities and Research Applications

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid has garnered research interest primarily for its potential biological activities. Investigations have focused on several key areas:

Antimicrobial Activity

The compound has been studied for its potential antimicrobial properties, although detailed efficacy data are still emerging. The thienoquinoline scaffold provides a promising basis for antimicrobial activity, potentially through interaction with bacterial cellular components.

Applications in Medicinal Chemistry

This compound serves as an important building block for synthesizing more complex heterocyclic compounds with enhanced biological activities. The carboxylic acid functional group allows for further derivatization, making it a valuable intermediate in medicinal chemistry workflows.

8-Methylthieno[2,3-b]quinoline-2-carboxylic acid has also been mentioned in patent literature related to Bruton's tyrosine kinase inhibitors, suggesting potential applications in developing therapeutics for conditions like certain cancers and autoimmune disorders .

Future Research Directions

Current research gaps and potential future directions for 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid research include:

Detailed Biological Activity Profiling

More comprehensive studies are needed to fully characterize the antimicrobial and anticancer activities of this compound, including determination of minimum inhibitory concentrations against various pathogens and cytotoxicity profiles against different cancer cell lines.

Structure-Activity Relationship Studies

Systematic modification of the thienoquinoline scaffold could help identify optimized derivatives with enhanced biological activity and improved pharmacokinetic properties.

Mechanism of Action Studies

Investigation of the molecular mechanisms underlying the biological activities of 8-Methylthieno[2,3-b]quinoline-2-carboxylic acid would provide valuable insights for drug development.

Synthetic Method Optimization

Development of more efficient synthetic routes could improve yields and reduce the use of harsh reagents, facilitating larger-scale production for research purposes .

Recent studies have highlighted the potential of related thienoquinoline derivatives in therapeutic applications. For instance, compounds such as 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid have shown antimalarial activity by modulating oxidative stress in infected cells, suggesting further exploration of this structural class for antiparasitic applications is warranted.

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